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Abstract

Budralazine, a derivative of the well-established antihypertensive agent hydralazine, emerged
as a compound of interest for its vasodilatory and sympathoinhibitory properties. This technical
guide provides a comprehensive overview of the discovery, history, and pharmacological profile
of Budralazine, with a focus on its preclinical and metabolic studies. Quantitative data from key
experiments are presented in tabular format for comparative analysis. Detailed experimental
methodologies are provided, and key physiological relationships are visualized using Graphviz
diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and History

Budralazine, also known by the developmental code DJ-1461, is chemically identified as 1-[2-
(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine. Its development is intrinsically linked to
the history of hydralazine, a direct-acting smooth muscle relaxant discovered by scientists at
Ciba while searching for antimalarial drugs.[1] The antihypertensive properties of hydralazine
were first reported in 1950, and it was approved by the FDA in 1953.[1]

As a hydralazine analog, Budralazine was investigated for its potential as an antihypertensive
agent with a modified pharmacological profile. The earliest cited research on Budralazine (DJ-
1461) dates back to 1974, where its antihypertensive activity was initially described.[2]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8753938?utm_src=pdf-interest
https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11588117/
https://pubmed.ncbi.nlm.nih.gov/11588117/
https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.benchchem.com/product/b8753938?utm_src=pdf-body
https://www.fayoum.edu.eg/english/Scien/Chemistry/pdf/MsSamarAPhd.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8753938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Subsequent studies in the late 1970s further elucidated its metabolic fate and compared its
pharmacological effects to its parent compound, hydralazine.

Synthesis

While specific, detailed synthesis protocols for Budralazine are not widely published in readily
available literature, its structure as a hydrazone derivative of hydralazine suggests a likely
synthetic route involving the condensation of hydralazine with mesityl oxide (4-methyl-3-
penten-2-one).

A general conceptual workflow for such a synthesis is presented below.
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Conceptual Synthesis Workflow for Budralazine.

Pharmacological Profile
Mechanism of Action
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Budralazine, like its parent compound hydralazine, is a direct-acting vasodilator that primarily
relaxes arteriolar smooth muscle.[3] The precise molecular mechanism of hydralazine involves
the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic
reticulum in arterial smooth muscle cells.[4] This leads to a decrease in peripheral vascular
resistance, subsequently lowering blood pressure.

A distinguishing feature of Budralazine is its apparent central sympathoinhibitory action at
lower doses, which can lead to bradycardia, a contrast to the reflex tachycardia often seen with
hydralazine. At higher doses, however, Budralazine can also produce tachycardia.

The proposed mechanism of action leading to vasodilation is illustrated in the following

Budralazine Enters cell Vascular Srfnoolh Site of action _| IP3 Signaling | _Inhibits Ca2+ Rel.ease (jrom Reduced activation Muscle Contraction Leads to VemelkEm
Muscle Cell Pathway Sarcoplasmic Reticulum
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Proposed Signaling Pathway for Budralazine-Induced Vasodilation.

Preclinical Efficacy

Preclinical studies in rat models have demonstrated the antihypertensive effects of
Budralazine.

Table 1: Antihypertensive Effect of Budralazine in Anesthetized Rats
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Effect on
Change in Mean Effect on Cardiac Preganglionic
Dose (mglkg, i.v.) Arterial Pressure Sympathetic Nerve  Adrenal
(mmHg) Activity Sympathetic Nerve
Activity
Dose-dependent -
0.5 ) Decrease Not specified
reduction
Dose-dependent
1.0 ) Decrease Reduced
reduction
Dose-dependent
5.0 Increase Increase

reduction

Data extracted from a study on the anti-tachycardic mechanism of Budralazine.

Table 2: Comparative Antihypertensive Potency of Budralazine and Hydralazine in
DOCA/saline Hypertensive Rats (Single Oral Administration)

Compound Antihypertensive Potency
Budralazine 2-3 times less potent than hydralazine
Hydralazine Baseline

Data from a comparative pharmacological study.

Pharmacokinetics and Metabolism

The metabolism of Budralazine has been investigated in rats using radiolabeled compounds.

Absorption and Distribution

Following oral administration of [14C]Budralazine to rats, peak plasma levels of radioactivity
were observed. A notable finding was the high retention of radioactivity in the aorta wall, which
correlated with the time course of blood pressure reduction.
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Metabolism

Metabolic studies indicate that Budralazine is extensively metabolized. In plasma, the parent
drug was detectable for a limited time, with 1-hydrazinophthalazine (hydralazine) being a

significant metabolite.

Table 3: Pharmacokinetic Parameters of [14C]Budralazine in Rats (Oral Administration)

Parameter Value

Peak Plasma Level of 14C 3.6 ug equiv. of Budralazine/ml
Parent Drug in Plasma (within 4h) ~5% of total 14C
1-hydrazinophthalazine in Plasma (within 16h) ~15% of total 14C

24h Urinary Excretion of 14C 45% of dose

24h Fecal Excretion of 14C 37% of dose

Data from a study on the metabolism of Budralazine.

The metabolic pathway of Budralazine likely involves its conversion to hydralazine, which then
undergoes further metabolism. The metabolism of hydralazine is known to be influenced by

acetylator phenotype.
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Simplified Metabolic Pathway of Budralazine.

Experimental Protocols
Antihypertensive Activity in Anesthetized Rats

+ Animal Model: Normotensive male Wistar rats.
e Anesthesia: Urethane and a-chloralose administered intraperitoneally.
e Drug Administration: Budralazine (0.5-5.0 mg/kg) administered intravenously.
e Measurements:
o Mean arterial pressure.

o Cardiac sympathetic nerve activity (ICNA) via electrophysiological techniques.
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o Preganglionic adrenal sympathetic nerve activity (ASNA) via electrophysiological
techniques.

o Aortic depressor nerve activity (ADNA).

o Carotid sinus nerve activity.

o Objective: To elucidate the anti-tachycardic effect of Budralazine.

Metabolism Study in Rats

Animal Model: Normotensive and spontaneously hypertensive rats.

Test Substance: [14C]Budralazine administered orally.

Sample Collection: Plasma, urine, and feces collected at various time points.

Analysis:

o Measurement of total radioactivity in plasma, urine, and feces.

o lIdentification and quantification of Budralazine and its metabolites in plasma.
o Macroautoradiography to determine tissue distribution of radioactivity.

o Objective: To investigate the metabolic fate of Budralazine.

The general workflow for a preclinical antihypertensive study is outlined below.
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General Workflow for Preclinical Antihypertensive Study.
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Conclusion

Budralazine, a hydralazine derivative, demonstrates potent antihypertensive effects through
direct vasodilation, likely mediated by the inhibition of intracellular calcium release in vascular
smooth muscle. Its unique sympathoinhibitory action at lower doses distinguishes it from its
parent compound. Preclinical studies have provided valuable insights into its efficacy and
metabolic profile, indicating extensive metabolism with hydralazine as a key intermediate.
Further research, particularly clinical trials in humans, would be necessary to fully elucidate its
therapeutic potential and safety profile for the management of hypertension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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